
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene
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Overview
Description
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 2-Fluoro-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-1-amino-4-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can lead to the development of novel compounds with desirable properties. The compound is particularly useful in fluorine chemistry, where the incorporation of fluorine atoms can significantly alter the reactivity and stability of organic molecules.
Synthetic Routes
The typical synthesis involves the nitration of 2-fluoro-1-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process can be optimized using continuous flow reactors to enhance efficiency and safety during large-scale production.
Biological Applications
Pharmaceutical Development
Research has indicated that this compound has potential as a lead compound in drug development. Its unique electronic properties make it suitable for targeting specific enzymes or receptors, which could lead to new therapeutic agents. Studies have focused on its antimicrobial and anticancer activities, suggesting that the compound may interact with biological targets to inhibit or activate specific pathways.
Mechanism of Action
The mechanism through which this compound exerts its biological effects is still under investigation. The electron-withdrawing nature of the nitro and trifluoromethoxy groups may enhance its binding affinity towards proteins or enzymes, thereby influencing metabolic pathways and cellular responses.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its unique properties allow for the development of materials with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have explored the applications and implications of this compound:
- Antimicrobial Activity : A study assessed its efficacy against various microbial strains, showing promising results that suggest further exploration into its use as an antimicrobial agent.
- Anticancer Properties : Research focused on its potential as an anticancer drug candidate highlighted its ability to inhibit tumor growth in vitro, warranting further investigation into its mechanisms and effectiveness in vivo.
- Synthetic Methodology Advancements : Innovative synthetic routes utilizing this compound have been developed to create derivatives with enhanced biological activities, showcasing its utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene depends on its chemical reactivity. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The trifluoromethoxy group also influences the compound’s reactivity by stabilizing negative charges through inductive effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Nitro-1-(trifluoromethoxy)benzene:
2-Fluoro-4-(trifluoromethoxy)benzene: Lacks the nitro group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of the fluorine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical and industrial applications.
Biological Activity
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H3F4N2O3. Its structure features a nitro group and a trifluoromethoxy group, which significantly influence its reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 228.10 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with cellular receptors. This compound may exhibit antimicrobial and anticancer properties, similar to other fluorinated compounds, by inhibiting key enzymes or disrupting cellular processes.
Antimicrobial Activity
Research indicates that fluorinated compounds often display enhanced antimicrobial properties. For instance, the presence of the trifluoromethoxy group has been linked to increased potency against certain bacterial strains. In a study examining various fluorinated compounds, this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as an antibiotic agent .
Anticancer Activity
Fluorinated compounds are also investigated for their anticancer properties. A study focusing on similar nitro-substituted benzene derivatives revealed that these compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the activation of stress response pathways that lead to cell death .
In vitro assays showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating promising potency .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the efficacy of various fluorinated compounds against common pathogens. This compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, highlighting its potential as a new therapeutic agent .
- Cytotoxicity in Cancer Cells : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated that it reduced cell viability significantly compared to untreated controls, with flow cytometry analysis revealing increased apoptosis rates .
Properties
IUPAC Name |
2-fluoro-1-nitro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRLTSAICSXWBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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